

Application of 11Z-tetradecenoyl-CoA in Studying Enzyme Kinetics

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Compound of Interest		
Compound Name:	11Z-tetradecenoyl-CoA	
Cat. No.:	B15546701	Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

11Z-tetradecenoyl-CoA is a C14 unsaturated fatty acyl-coenzyme A that plays a crucial role as an intermediate in the biosynthesis of certain insect sex pheromones. Its unique structure makes it a specific substrate for a variety of enzymes involved in fatty acid metabolism, including desaturases, reductases, and chain-shortening enzymes. The study of enzyme kinetics with **11Z-tetradecenoyl-CoA** as a substrate is essential for understanding the mechanisms of pheromone production, identifying potential targets for pest control, and for the development of novel enzyme inhibitors. These application notes provide detailed protocols and data presentation guidelines for researchers utilizing **11Z-tetradecenoyl-CoA** in their studies.

Data Presentation

The accurate and clear presentation of quantitative data is paramount in enzyme kinetics. The following tables provide a template for summarizing key kinetic parameters. While specific kinetic data for **11Z-tetradecenoyl-CoA** is not abundant in the literature, the tables illustrate how to present such data once obtained experimentally. The values presented are illustrative examples based on related acyl-CoA substrates and enzymes to demonstrate the formatting.

Table 1: Michaelis-Menten Kinetic Parameters for Enzymes Acting on Acyl-CoA Substrates



Enzyme	Substrate	Km (µM)	Vmax (nmol/mi n/mg)	kcat (s⁻¹)	kcat/Km (M ⁻¹ s ⁻¹)	Referenc e
Fatty Acyl- CoA Desaturase (example)	11Z- tetradecen oyl-CoA	Value	Value	Value	Value	(Your Data)
Fatty Acyl- CoA Reductase (example)	11Z- tetradecen oyl-CoA	Value	Value	Value	Value	(Your Data)
Acyl-CoA Thioestera se (example)	11Z- tetradecen oyl-CoA	Value	Value	Value	Value	(Your Data)
Metazoan Fatty Acid Synthase	Acetyl-CoA	1.8 ± 0.2	-	0.08 ± 0.002	4.4 x 10 ⁴	[1]
Metazoan Fatty Acid Synthase	Methylmalo nyl-CoA	1.9 ± 0.2	-	0.00047 ± 0.00001	2.5 x 10 ²	[1]

Table 2: Inhibition Constants for Enzymes Acting on Acyl-CoA Substrates

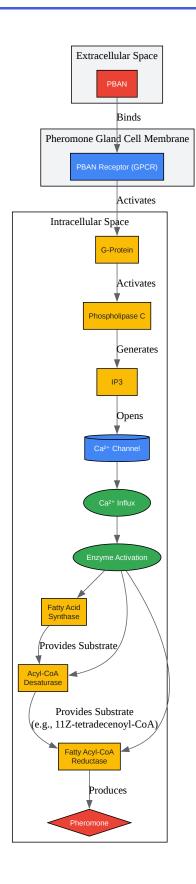


Enzyme	Inhibitor	Substrate	Inhibition Type	Ki (μM)	IC50 (μM)	Referenc e
Acyl-CoA Synthetase	Triacsin A	Oleic Acid	Competitiv e	8.97	17-18	[2]
HMG-CoA Reductase	Arachidono yl-CoA	HMG-CoA	Non- competitive	3.10	-	[3]
Acyl- CoA:Chole sterol Acyltransfe rase	MK-733	Oleoyl-CoA	Competitiv e	12	20	[4]

Signaling Pathways and Experimental Workflows

Understanding the broader biological context of **11Z-tetradecenoyl-CoA** is crucial. In many moth species, its metabolism is a key part of the pheromone biosynthesis pathway, which is often regulated by the Pheromone Biosynthesis Activating Neuropeptide (PBAN).





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PBAN Signaling Pathway for Pheromone Biosynthesis.



The following workflow outlines a general procedure for characterizing the kinetic properties of an enzyme using **11Z-tetradecenoyl-CoA**.



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General Workflow for Enzyme Kinetic Analysis.

Experimental Protocols

The following are detailed protocols for key experiments involving the use of **11Z-tetradecenoyl-CoA**. These protocols are based on established methods for similar acyl-CoA substrates and can be adapted for **11Z-tetradecenoyl-CoA**.

Protocol 1: Heterologous Expression and Purification of Insect Acyl-CoA Desaturase

This protocol describes the expression of an insect desaturase in a heterologous system, such as Saccharomyces cerevisiae or insect cells, followed by purification.

Materials:

- Expression vector (e.g., pYES2 for yeast, pIB/V5-His for insect cells)
- Competent cells (S. cerevisiae or insect cells like Sf9)
- Appropriate growth media and supplements
- Inducing agent (e.g., galactose for yeast)



- Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, protease inhibitors)
- Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)
- Wash buffer (Lysis buffer with 20 mM imidazole)
- Elution buffer (Lysis buffer with 250 mM imidazole)

Procedure:

- Gene Cloning: Clone the full-length cDNA of the desaturase into the expression vector.
- Transformation: Transform the expression vector into the chosen host cells.
- Expression: Grow the cells to an appropriate density and induce protein expression.
- Cell Lysis: Harvest the cells and resuspend in lysis buffer. Lyse the cells by appropriate means (e.g., glass bead vortexing for yeast, sonication for insect cells).
- Purification:
 - Centrifuge the lysate to pellet cell debris.
 - Incubate the supernatant with the affinity resin.
 - Wash the resin with wash buffer to remove non-specifically bound proteins.
 - Elute the purified protein with elution buffer.
- Verification: Confirm the purity and identity of the protein using SDS-PAGE and Western blotting.

Protocol 2: Continuous Spectrophotometric Assay for Acyl-CoA Desaturase Activity

This assay measures the oxidation of NADH or NADPH, which is coupled to the desaturation of the fatty acyl-CoA substrate.



Materials:

- Purified acyl-CoA desaturase
- Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)
- 11Z-tetradecenoyl-CoA solution
- NADH or NADPH solution
- Spectrophotometer capable of reading at 340 nm

Procedure:

- Prepare a reaction mixture in a quartz cuvette containing assay buffer and the desired concentration of 11Z-tetradecenoyl-CoA.
- Add NADH or NADPH to a final concentration of 100-200 μM.
- Equilibrate the mixture to the desired temperature (e.g., 30°C).
- Initiate the reaction by adding a known amount of the purified desaturase.
- Immediately monitor the decrease in absorbance at 340 nm over time.
- Calculate the initial rate of reaction from the linear portion of the absorbance curve, using the molar extinction coefficient of NADH/NADPH (6220 M⁻¹cm⁻¹).
- To determine kinetic parameters, repeat the assay with varying concentrations of 11Ztetradecenoyl-CoA.

Protocol 3: Assay for Fatty Acyl-CoA Reductase Activity

This protocol is adapted for a discontinuous assay where the fatty alcohol product is extracted and quantified.

Materials:

Purified fatty acyl-CoA reductase



- Assay buffer (e.g., 100 mM potassium phosphate, pH 7.0)
- 11Z-tetradecenoyl-CoA solution
- NADPH solution
- Extraction solvent (e.g., hexane:isopropanol, 3:2 v/v)
- Internal standard (e.g., a different fatty alcohol)
- Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

- Set up a reaction mixture containing assay buffer, 11Z-tetradecenoyl-CoA, and NADPH.
- Pre-incubate the mixture at the optimal temperature.
- Initiate the reaction by adding the purified reductase.
- After a defined time, stop the reaction (e.g., by adding a strong acid).
- Add the internal standard and extract the fatty alcohol product with the extraction solvent.
- Analyze the extracted sample by GC-MS to quantify the amount of product formed.
- Calculate the reaction rate and repeat with varying substrate concentrations to determine kinetic parameters.

Conclusion

The study of enzyme kinetics using **11Z-tetradecenoyl-CoA** provides valuable insights into the biochemical pathways of insect pheromone production and fatty acid metabolism. The protocols and guidelines presented here offer a framework for researchers to design and execute experiments, and to present their data in a clear and standardized manner. While challenges remain in obtaining specific kinetic data for this substrate, the methodologies outlined will aid in the characterization of the enzymes that utilize this important biomolecule.



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